2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde
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Overview
Description
2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol It is characterized by the presence of a thiazole ring attached to a benzaldehyde moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde typically involves the reaction of 4-chloromethylthiazole with salicylaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group of salicylaldehyde displaces the chlorine atom in 4-chloromethylthiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(1,3-Thiazol-4-ylmethoxy)benzoic acid.
Reduction: 2-(1,3-Thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring and benzaldehyde moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Thiazol-4-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(1,3-Thiazol-4-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde: Similar structure but with the thiazole ring attached at a different position on the benzaldehyde ring.
Uniqueness
2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is unique due to the specific positioning of the thiazole ring and the methoxy linkage to the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-5-9-3-1-2-4-11(9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZUWJTHSCYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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